Pirimicarb

Integrated Pest Management Insecticide Selectivity Beneficial Arthropod Safety

Ideal for R&D in integrated pest management (IPM), this selective carbamate offers high efficacy against aphids (e.g., *Myzus persicae*) while exhibiting low toxicity to honey bees (LD50 4 µg/bee) and a ~4000x selectivity ratio for beneficial predators. Its unique aminopyrimidine structure targets AChE with a distinct mutation sensitivity profile, avoiding the broad-spectrum impact of analogs. Ensure availability of this ≥98% pure analytical standard for residue analysis or bioassays.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
CAS No. 23103-98-2
Cat. No. B1678450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirimicarb
CAS23103-98-2
Synonyms2-dimethylamino-5,6-dimethylpyrimidin-4-yldimethylcarbamate
5,6-dimethyl-2-dimethylamino-4-dimethylcarbamoyloxypyrimidine
pirimicarb
Pirimor
Pyrimor
ZZ-Aphox
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C
InChIInChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3
InChIKeyYFGYUFNIOHWBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4 g/l in acetone @ 25 °C;  2.5 g/l in ethanol at 25 °C;  2.9 g/l in xylene at 25 °C;  3.3 g/l in chloroform at 25 °C
In water, 2,700 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirimicarb (CAS 23103-98-2): A Selective Aphicide for Integrated Pest Management


Pirimicarb (CAS 23103-98-2) is a fast-acting, selective carbamate insecticide primarily utilized for the control of aphids across a broad spectrum of agricultural crops [1]. It functions by inhibiting the enzyme acetylcholinesterase (AChE) in target insects [1]. Distinct from many broad-spectrum carbamates, pirimicarb is an aminopyrimidine-derived tertiary amino compound, a structural feature that underpins its unique selectivity profile [2]. It exhibits systemic activity with contact, stomach, and respiratory modes of action [3].

Why Pirimicarb Cannot Be Directly Substituted by Other Carbamate or Organophosphate Insecticides


While pirimicarb shares the acetylcholinesterase (AChE) inhibition mechanism with other carbamates (e.g., carbaryl) and organophosphates (e.g., pirimiphos-methyl), its practical application differs substantially. The primary reason for avoiding direct substitution is its exceptional selectivity for aphids and low toxicity to beneficial arthropods and pollinators, a profile not replicated by its structural or functional analogs [1]. This selectivity is rooted in the compound's unique interaction with the AChE enzyme of target versus non-target species, and its specific sensitivity profile to target-site mutations, which diverges significantly from that of other insecticides [2]. Consequently, substituting pirimicarb with a cheaper or more readily available AChE inhibitor will almost certainly result in a different, and likely inferior, environmental and efficacy outcome.

Quantitative Differentiation of Pirimicarb: Evidence-Based Comparative Analysis


Superior Selectivity Ratio Between Target Aphid and Key Predator

Pirimicarb demonstrates significantly higher selectivity for the target pest, the green peach aphid (Myzus persicae), compared to key beneficial predators. In a direct head-to-head comparison with carbaryl and methamidophos, pirimicarb was less toxic to the predators Coleomegilla maculata and Chrysopa oculata, while being more toxic to the aphid [1]. The selectivity ratio favoring the predators was calculated to be approximately 4000 for pirimicarb, indicating a substantial safety margin for beneficial insects [1].

Integrated Pest Management Insecticide Selectivity Beneficial Arthropod Safety

Differential Susceptibility of Aphid Species Compared to Other Insecticides

Pirimicarb's efficacy varies significantly between aphid species, a critical differentiator for targeted control programs. In a comparative study of multiple insecticides, pirimicarb was effective against soybean aphid (Aphis glycines) and green peach aphid (Myzus persicae), but it was notably ineffective against the cotton aphid (Aphis gossypii) [1]. This species-specific efficacy profile is distinct from other insecticides tested and is a key consideration for selecting the appropriate compound.

Aphid Management Resistance Management Crop Protection

Unique Target-Site Mutation (S431F) Conferring Pirimicarb-Specific Resistance

Pirimicarb resistance in key aphid species is primarily linked to a specific target-site mutation, Ser431Phe (S431F), in the acetylcholinesterase-2 (AChE2) gene [1][2]. This mutation, located in the enzyme's acyl pocket, is thought to alter ligand specificity, reducing pirimicarb binding affinity by approximately 350-fold in resistant Aphis gossypii clones [3][4]. This mutation is a key marker for pirimicarb resistance monitoring and is distinct from resistance mechanisms for other insecticides.

Resistance Mechanisms Acetylcholinesterase Mutations Molecular Toxicology

Marked Potency Shift Against Susceptible vs. Resistant AChE from Myzus persicae

The inhibition potency (I50) of pirimicarb varies by over 1000-fold between susceptible and resistant populations of Myzus persicae. In a study of Iranian populations, the I50 for pirimicarb against susceptible strains (Karaj-S and Rasht) was 1.37 × 10⁻⁸ M, whereas it was 1.89 × 10⁻⁵ M for the resistant strain (Karaj-R) [1]. This stark difference in I50 values serves as a quantitative benchmark for assessing the resistance status of field populations.

Resistance Monitoring Biochemical Toxicology AChE Inhibition

Comparative Acute Oral Toxicity to Honey Bees (Apis mellifera)

Pirimicarb exhibits exceptionally low acute oral toxicity to honey bees, a key differentiator from many other carbamate and organophosphate insecticides. The reported 24-hour oral LD50 for technical pirimicarb is 4 µg/bee [1]. In cross-study comparisons, this is significantly less toxic than carbaryl (contact LD50 = 1.27 µg/bee) and pirimiphos-methyl (oral LD50 = 0.066 µg/bee) [2][3].

Pollinator Safety Ecotoxicology Risk Assessment

Optimal Use Cases for Pirimicarb Based on Empirical Evidence


Integrated Pest Management (IPM) in Vegetable and Orchard Crops

Pirimicarb is ideally suited for IPM programs in crops like cereals, potatoes, and fruits. Its high selectivity ratio of approximately 4000 for beneficial predators over target aphids allows for effective aphid suppression while conserving natural enemy populations, thereby reducing the need for broad-spectrum insecticide applications [1].

Management of Green Peach Aphid (Myzus persicae) in Susceptible Populations

Pirimicarb should be prioritized for controlling susceptible populations of Myzus persicae, where it demonstrates high potency (I50 ~ 1.37 × 10⁻⁸ M). Its use should be guided by prior resistance monitoring, as resistant populations with the S431F mutation show significantly reduced susceptibility (I50 ~ 1.89 × 10⁻⁵ M) [2].

Targeted Aphid Control in Pollinator-Active Environments

Given its low acute oral toxicity to honey bees (LD50 = 4 µg/bee), pirimicarb is a scientifically sound choice for controlling aphids in crops during bloom or in areas with high pollinator activity, where the use of more bee-toxic alternatives like carbaryl or pirimiphos-methyl would present an unacceptable risk [3].

Control of Aphids Other Than Cotton Aphid (Aphis gossypii)

Pirimicarb should be selected for aphid control programs specifically targeting species other than Aphis gossypii. It has proven effective against Myzus persicae and Aphis glycines but is ineffective against A. gossypii, even at high doses (up to 2400 μg/ml). Therefore, alternative control measures are required when this species is the primary pest [4].

Technical Documentation Hub

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